molecular formula C13H19NO3S B3846492 1-Nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene

1-Nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene

Cat. No.: B3846492
M. Wt: 269.36 g/mol
InChI Key: UFBVMIODHQFBKW-UHFFFAOYSA-N
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Description

1-Nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a 4-propan-2-ylsulfanylbutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-(4-propan-2-ylsulfanylbutoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The sulfanyl group can be oxidized to a sulfone group (-SO2-) using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Reduction: Iron (Fe) and hydrochloric acid (HCl) under reflux conditions

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol

    Oxidation: Hydrogen peroxide (H2O2) in the presence of an acid catalyst

Major Products Formed

    Reduction: 1-Amino-4-(4-propan-2-ylsulfanylbutoxy)benzene

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 1-Nitro-4-(4-propan-2-ylsulfonylbutoxy)benzene

Scientific Research Applications

1-Nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

1-Nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene can be compared with other nitrobenzene derivatives:

    1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy substituent instead of a 4-propan-2-ylsulfanylbutoxy group.

    1-Nitro-4-(propane-2-sulfonyl)benzene: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

1-nitro-4-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11(2)18-10-4-3-9-17-13-7-5-12(6-8-13)14(15)16/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBVMIODHQFBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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